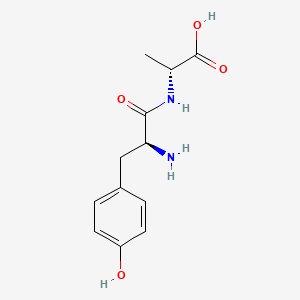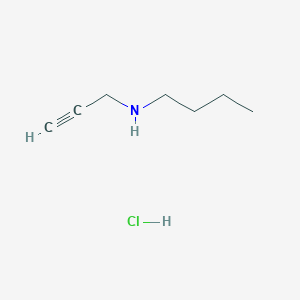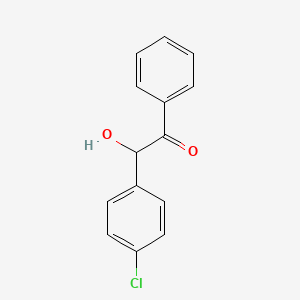
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is an organic compound with a complex structure that includes both phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like acetone and catalysts such as NaOH to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cAMP-dependent protein kinase, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-chlorophenyl)-: This compound has a similar structure but lacks the hydroxy group, which affects its chemical properties and reactivity.
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone: This compound is a precursor in the synthesis of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- and shares some structural similarities.
Uniqueness
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both phenyl and chlorophenyl groups, as well as the hydroxy group
Properties
CAS No. |
71292-81-4 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H |
InChI Key |
CPDVTRQLPNOMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



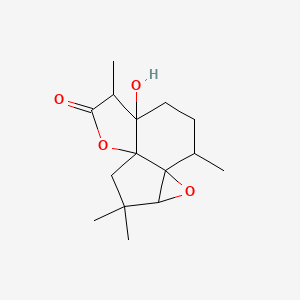

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

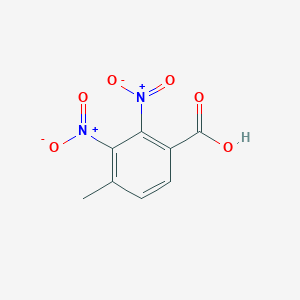

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
